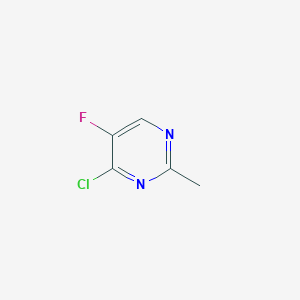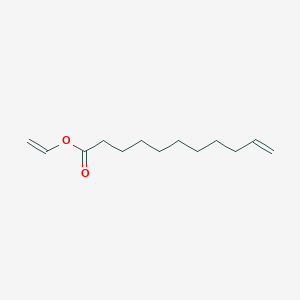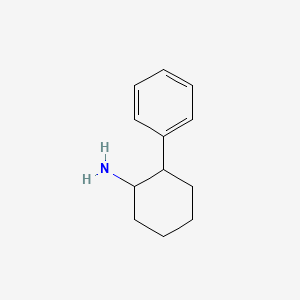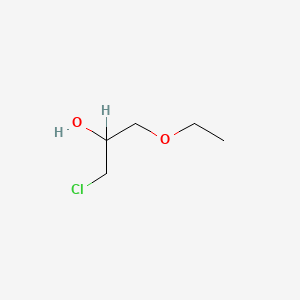
4-クロロ-5-フルオロ-2-メチルピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoro-2-methylpyrimidine is a halogenated pyrimidine derivative with the molecular formula C5H4ClFN2 and a molecular weight of 146.55 g/mol . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
科学的研究の応用
4-Chloro-5-fluoro-2-methylpyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine typically involves the following steps :
Formation of Intermediate: Ethyl formate and ethyl fluoroacetate are reacted with potassium tert-butoxide in an alkaline medium to form the intermediate 2-fluoro-3-oxo ethyl propionate sodium salt.
Ring Closure: The intermediate is then reacted with acetamidine hydrochloride to form 5-fluoro-2-methylpyrimidine-4(3H)-ketone.
Chlorination: The ketone is chlorinated using phosphorus oxychloride as the chlorinating agent and an organic base as an additive to yield 4-Chloro-5-fluoro-2-methylpyrimidine.
Industrial Production Methods
The industrial preparation method for 4-Chloro-5-fluoro-2-methylpyrimidine follows a similar synthetic route but is optimized for large-scale production. The process involves the use of ethyl formate and ethyl fluoroacetate, followed by ring closure with acetamidine hydrochloride and chlorination with phosphorus oxychloride .
化学反応の分析
Types of Reactions
4-Chloro-5-fluoro-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms are potential leaving groups, allowing for nucleophilic substitution reactions.
Nucleophilic Reactions: The nitrogen atoms in the pyrimidine ring can undergo nucleophilic reactions with suitable electrophiles.
Acylation or Alkylation Reactions: The nitrogen atoms may act as nucleophiles in acylation or alkylation reactions.
Cross-Coupling Reactions: The halogen substituents can participate in cross-coupling reactions, such as Suzuki coupling or Stille coupling.
Oxidation or Reduction Reactions: The compound may undergo oxidation or reduction reactions depending on the reaction conditions.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride is commonly used as the chlorinating agent.
Nucleophilic Substitution: Various nucleophiles can be used, including amines and alkoxides.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative .
作用機序
The mechanism of action of 4-Chloro-5-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and downstream signaling .
類似化合物との比較
4-Chloro-5-fluoro-2-methylpyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-5-fluoro-2-methylpyrimidine: This compound has an additional chlorine atom at the 6-position, which may alter its reactivity and biological activity.
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine:
4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine: The methoxy group at the 6-position introduces different electronic effects, influencing the compound’s reactivity.
These comparisons highlight the unique features of 4-Chloro-5-fluoro-2-methylpyrimidine, such as its specific substitution pattern and potential for diverse chemical reactions.
特性
IUPAC Name |
4-chloro-5-fluoro-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFGQHQXDKLATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341585 |
Source


|
| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898044-50-3 |
Source


|
| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-fluoro-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)









